

Application Notes and Protocols: Utilizing MART-1 (26-35) in ELISpot Assays

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Compound of Interest

Compound Name: MART-1 (26-35) (human)

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These application notes provide a comprehensive guide for the utilization of the Melanoma Antigen Recognized by T-cells-1 (MART-1) peptide, specifically the 26-35 amino acid sequence, in Enzyme-Linked Immunospot (ELISpot) assays. This document outlines the scientific background, detailed experimental protocols, data interpretation, and troubleshooting advice to facilitate the accurate measurement of MART-1-specific T-cell responses.

Introduction to MART-1 and ELISpot Assays

MART-1, also known as Melan-A, is a protein expressed in normal melanocytes and is frequently overexpressed in melanoma tumors.[1][2][3] The peptide fragment spanning amino acids 26-35 of MART-1 is a well-characterized HLA-A*0201-restricted epitope recognized by cytotoxic T lymphocytes (CTLs).[4][5] This makes the MART-1 (26-35) peptide a valuable tool for monitoring anti-melanoma immune responses in research and clinical settings.[3][6][7]

The ELISpot assay is a highly sensitive technique used to quantify the frequency of cytokine-secreting cells at the single-cell level.[8][9][10] When peripheral blood mononuclear cells (PBMCs) or other immune cell populations are stimulated with the MART-1 (26-35) peptide, activated T-cells specific to this epitope will release cytokines, most commonly Interferon-gamma (IFN- γ) or Granzyme B.[10][11][12] The released cytokines are captured by specific

antibodies coated on the surface of an ELISpot plate, leading to the formation of distinct spots, each representing a single cytokine-producing cell.

Two main variants of the MART-1 (26-35) peptide are commonly used:

- Native MART-1 (26-35): Sequence: EAAGIGILTV. This is the natural sequence found in the MART-1 protein.[\[1\]](#)
- Modified MART-1 (26-35, L27): Sequence: ELAGIGILTV. This analog contains a Leucine substitution for Alanine at position 27, which has been shown to increase its binding affinity and stability to the HLA-A*0201 molecule, leading to a more robust T-cell stimulation.[\[2\]](#)[\[6\]](#)[\[13\]](#)

Data Presentation

The following tables summarize representative quantitative data from ELISpot assays using the MART-1 (26-35) peptide. These values can serve as a reference for expected results, although outcomes will vary depending on the specific experimental conditions and donor samples.

Table 1: Representative IFN- γ ELISpot Assay Data

Cell Source	Stimulant	Peptide Concentration	Number of Cells/well	Incubation Time (hours)	Spot Forming Units (SFU) per 10 ⁶ cells (Range)	Reference
Melanoma Patient PBMCs	MART-1 (26-35, L27)	10 µg/mL	1.66 x 10 ⁵	20	0 - >200	[12]
Melanoma Patient PBMCs	MART-1 (26-35, L27)	10 µg/mL	1 x 10 ⁵	24	Pre-vaccine: 0-385; Post-vaccine: Increased by at least 1 log	[8][9]
Healthy Donor PBMCs	MART-1 (26-35, L27)	10 µg/mL	1.66 x 10 ⁵	20	Variable, often lower than patient samples	[12]

Table 2: Representative Granzyme B ELISpot Assay Data

Cell Source	Stimulant	Peptide Concentration	Number of Cells/well	Incubation Time (hours)	Spot Forming Units (SFU) per 10 ⁶ cells (Range)	Reference
Anti-FMP CTL Line	MART-1 (irrelevant peptide)	Not specified	Variable	1	No significant secretion	[10] [11]
Anti-FMP CTL Line	FMP (relevant peptide)	Not specified	Variable	1	Significant secretion, detectable within 10 mins	[10] [11]

Experimental Protocols

I. Preparation of Reagents and Materials

- MART-1 (26-35) Peptide: Reconstitute the lyophilized peptide (either native or the L27 analog) in sterile DMSO to create a stock solution (e.g., 1 mM).[\[1\]](#)[\[2\]](#) Further dilute in sterile cell culture medium to the desired working concentration (typically 1-10 µg/mL).
- ELISpot Plates: 96-well PVDF membrane plates pre-coated with anti-human IFN-γ or anti-human Granzyme B capture antibody.
- Cells: Cryopreserved or fresh Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A*0201 positive donors.
- Cell Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
- Detection Antibody: Biotinylated anti-human IFN-γ or Granzyme B antibody.
- Enzyme Conjugate: Streptavidin-Alkaline Phosphatase (ALP) or Streptavidin-Horseradish Peroxidase (HRP).

- Substrate: BCIP/NBT for ALP or AEC for HRP.
- Controls:
 - Negative Control: Cells cultured with medium alone (no peptide). An irrelevant peptide may also be used.[\[11\]](#)[\[12\]](#)
 - Positive Control: Cells stimulated with a mitogen such as Phytohemagglutinin (PHA) or Phorbol 12-myristate 13-acetate (PMA)/Ionomycin.[\[8\]](#)[\[9\]](#)

II. IFN- γ ELISpot Assay Protocol

- Plate Preparation: If not pre-coated, coat the ELISpot plate with the capture antibody overnight at 4°C. Wash the plate 3-4 times with sterile PBS. Block the wells with blocking buffer (e.g., RPMI + 10% FBS) for at least 1 hour at 37°C.
- Cell Preparation: Thaw cryopreserved PBMCs and wash them in culture medium. Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Resuspend the cells to the desired concentration (e.g., 2×10^6 cells/mL).
- Cell Plating and Stimulation:
 - Add 100 μ L of the cell suspension (containing 2×10^5 cells) to each well of the ELISpot plate.
 - Add 100 μ L of the MART-1 (26-35) peptide solution at 2x the final desired concentration (e.g., 20 μ g/mL for a final concentration of 10 μ g/mL).
 - For the negative control well, add 100 μ L of culture medium instead of the peptide.
 - For the positive control well, add 100 μ L of PHA solution.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.
- Detection:

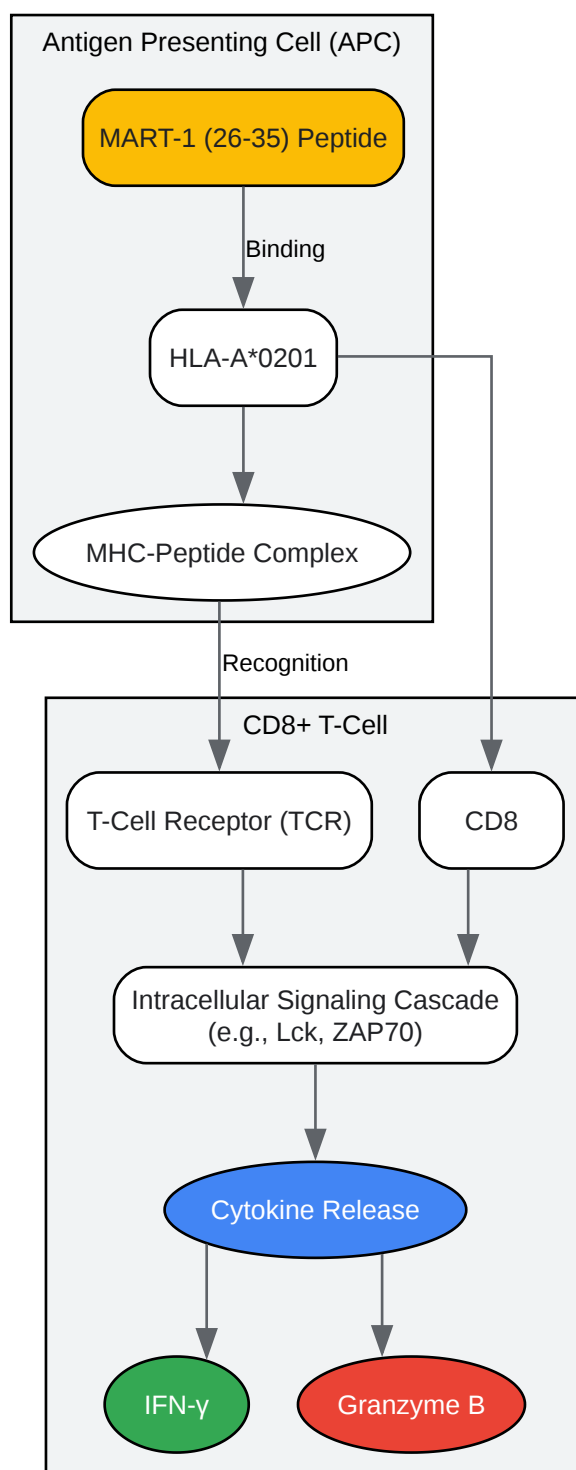
- Wash the plate 4-6 times with PBS containing 0.05% Tween-20 (PBST) to remove the cells.
- Add the biotinylated detection antibody to each well and incubate for 2 hours at room temperature.
- Wash the plate 4-6 times with PBST.
- Add the Streptavidin-ALP conjugate and incubate for 1 hour at room temperature.
- Wash the plate 4-6 times with PBST, followed by a final wash with PBS.
- Spot Development: Add the BCIP/NBT substrate solution and incubate in the dark until distinct spots appear (typically 5-20 minutes). Stop the reaction by washing thoroughly with distilled water.
- Drying and Analysis: Allow the plate to dry completely. Count the spots manually using a dissection microscope or with an automated ELISpot reader.

III. Granzyme B ELISpot Assay Protocol

The protocol for the Granzyme B ELISpot assay is similar to the IFN- γ assay, with the primary difference being the use of anti-Granzyme B capture and detection antibodies.^{[10][11]} A key advantage of the Granzyme B assay is the rapid release of Granzyme B, with detectable spots forming in as little as 1-4 hours of incubation.^[10]

Visualizations

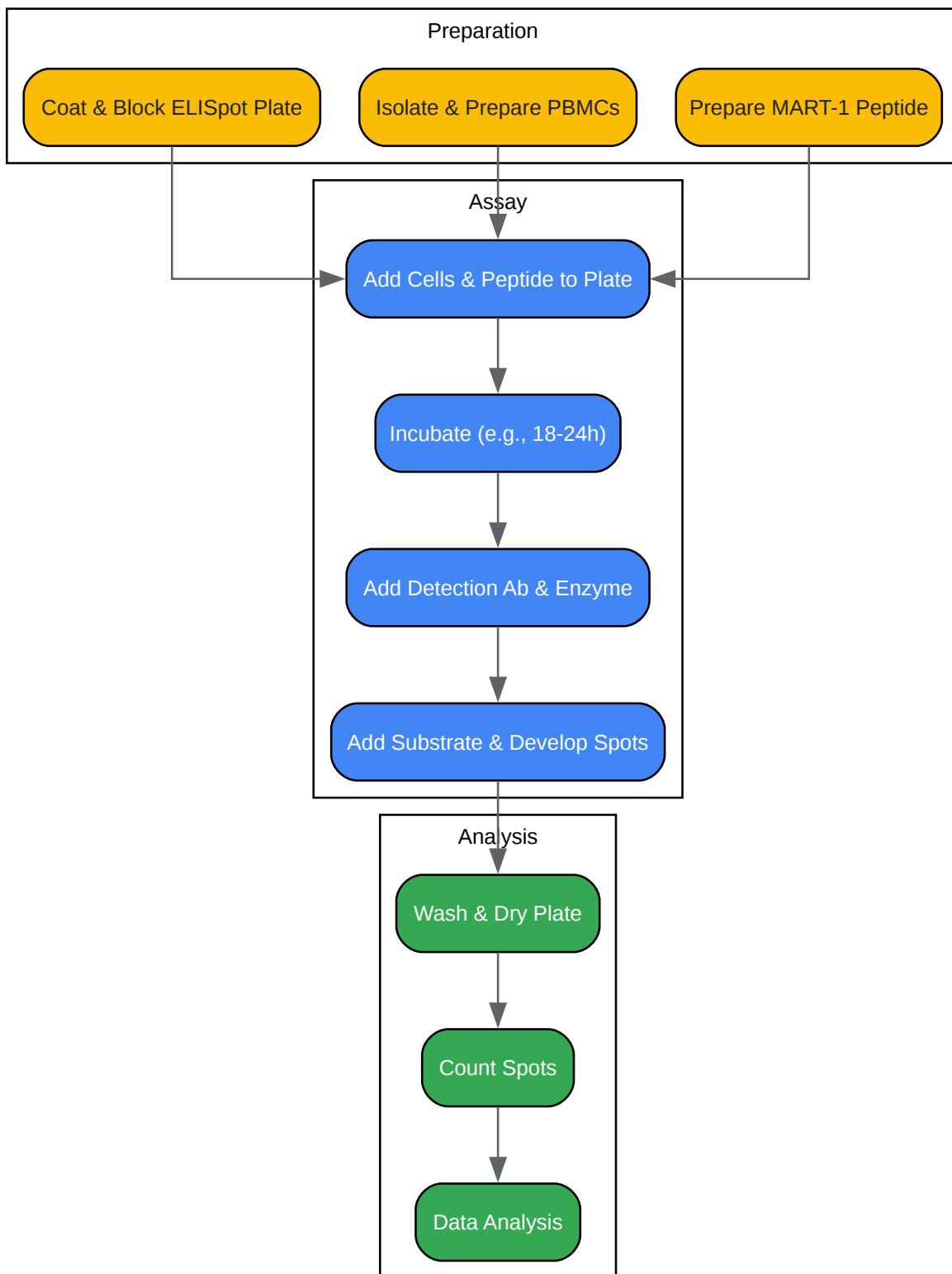
Signaling Pathway



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Caption: T-Cell activation by the MART-1 (26-35) peptide.

Experimental Workflow



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Caption: General workflow for a MART-1 ELISpot assay.

Troubleshooting

Problem	Possible Cause	Suggested Solution	Reference
High Background	Inadequate washing	Increase the number and vigor of wash steps.	[14][15]
Contaminated reagents or cells		Use sterile techniques and filter reagents if necessary.	[14]
Non-specific antibody binding		Ensure proper blocking of the plate.	[15]
No or Weak Spots	Low frequency of responding cells	Increase the number of cells per well.	[14]
Inactive peptide		Use a fresh batch of peptide and ensure proper storage.	
Suboptimal incubation time		Optimize the incubation period for your specific cells and cytokine.	[14][16]
Incorrect plate pre-treatment		Ensure the PVDF membrane is properly wetted with ethanol before coating.	[14]
Fuzzy or indistinct spots	Over-development of the plate	Reduce the substrate incubation time and monitor spot formation closely.	[15]
Plate movement during incubation		Ensure the incubator is stable and the plate is not disturbed.	[14][17]
Inconsistent replicates	Inaccurate pipetting	Calibrate pipettes and ensure careful and consistent pipetting.	[16]
Uneven cell distribution		Gently mix the cell suspension before plating.	[14]

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